molecular formula C21H18N2O3 B3015469 4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide CAS No. 1448038-05-8

4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide

Cat. No. B3015469
CAS RN: 1448038-05-8
M. Wt: 346.386
InChI Key: AHABPHJIULFGLB-UHFFFAOYSA-N
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Description

The compound “4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzyloxy group, a furan ring, an indole ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The indole ring system is a key structural motif in many natural products and pharmaceuticals. The furan ring is a heterocyclic compound with a five-membered ring structure, which includes an oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the functional groups. For instance, the furan ring is known to undergo reactions such as oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Anticholinesterase Activity

A study by Ghanei-Nasab et al. (2016) explored the synthesis and anticholinesterase activity of compounds related to 4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide. They found that introducing a benzyloxy moiety significantly improved anti-AChE activity, with a particular compound showing an IC50 value of 0.16 μM. This indicates potential applications in diseases involving cholinergic system dysfunction, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).

Anticancer Properties

A 2017 study by Zhang et al. designed and synthesized derivatives of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide, including compounds structurally similar to this compound. These compounds were found to exhibit potent anticancer activities against various cancer cell lines, indicating their potential as novel anticancer agents targeting the epidemal growth factor receptor (EGFR) (Zhang et al., 2017).

Synthesis and Characterization

Jain et al. (2005) focused on the synthesis and characterization of 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides, which are important intermediates for the synthesis of pharmacologically active compounds. This study highlights the utility of these compounds in the development of new pharmaceutical agents (Jain et al., 2005).

Anti-inflammatory Properties

Al-Ostoot et al. (2020) synthesized and analyzed a new indole acetamide derivative, which revealed anti-inflammatory activity through in silico modeling. This study opens the possibility for the use of similar compounds in treating inflammatory conditions (Al-Ostoot et al., 2020).

Serotonin Receptor Antagonism

Harada et al. (1995) investigated compounds including those structurally similar to this compound for their potential as serotonin-3 (5-HT3) receptor antagonists. This suggests potential applications in conditions associated with serotonin dysregulation (Harada et al., 1995).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, some compounds containing a furan ring have been found to inhibit tyrosinase, an enzyme involved in the production of melanin .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-phenylmethoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-21(22-13-16-8-5-11-25-16)19-12-17-18(23-19)9-4-10-20(17)26-14-15-6-2-1-3-7-15/h1-12,23H,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHABPHJIULFGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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